Oxagrelate

Description

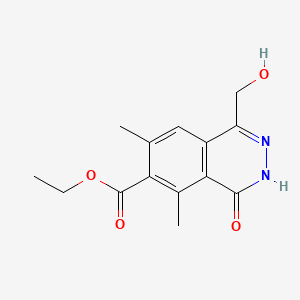

Structure

3D Structure

Properties

CAS No. |

56611-65-5 |

|---|---|

Molecular Formula |

C14H16N2O4 |

Molecular Weight |

276.29 g/mol |

IUPAC Name |

ethyl 1-(hydroxymethyl)-5,7-dimethyl-4-oxo-3H-phthalazine-6-carboxylate |

InChI |

InChI=1S/C14H16N2O4/c1-4-20-14(19)11-7(2)5-9-10(6-17)15-16-13(18)12(9)8(11)3/h5,17H,4,6H2,1-3H3,(H,16,18) |

InChI Key |

DUQOOLBWGUKRAJ-UHFFFAOYSA-N |

Isomeric SMILES |

CCOC(=O)C1=C(C2=C(N=NC(=C2C=C1C)CO)O)C |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=C1C)C(=NNC2=O)CO)C |

Appearance |

Solid powder |

Other CAS No. |

56611-65-5 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Oxagrelate; EG 626; EG-626; EG626; Oxagrelato; Oxagrelatum; Phthalazinol; SC 32840; SC-32840; SC32840; |

Origin of Product |

United States |

Foundational & Exploratory

Endogenous Metabolic Pathways of Oxalate in Mammals: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxalate, a simple dicarboxylic acid, is an end-product of metabolism in mammals. While a significant portion of the body's oxalate load can come from dietary sources, endogenous synthesis, primarily in the liver, accounts for a substantial amount, estimated to be between 85% and 90% of the total blood oxalate.[1] Dysregulation of these endogenous pathways can lead to hyperoxaluria, a condition characterized by excessive urinary oxalate excretion, which is a major risk factor for the formation of calcium oxalate kidney stones.[2][3] This technical guide provides an in-depth overview of the core endogenous metabolic pathways of oxalate in mammals, detailing the key precursors, enzymatic reactions, and regulatory mechanisms. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development for oxalate-related metabolic disorders.

Principal Precursors of Endogenous Oxalate

The primary precursors for endogenous oxalate synthesis in mammals are glyoxylate and ascorbic acid (vitamin C) .[4][5] Other molecules, including certain amino acids, can also contribute to the oxalate pool, though to a lesser extent.

Glyoxylate Metabolism: The Central Hub

Glyoxylate is a key intermediate that links several metabolic pathways and is considered the principal precursor of endogenous oxalate. It can be synthesized from various sources, including glycolate, hydroxyproline, and certain amino acids. The fate of glyoxylate is critical; it can either be detoxified into non-harmful compounds or be oxidized to form oxalate.

The main enzymatic reactions involving glyoxylate are:

-

Conversion to Glycine: The enzyme alanine-glyoxylate aminotransferase (AGT), located in the peroxisomes in humans, catalyzes the transamination of glyoxylate to glycine, a crucial detoxification step.

-

Reduction to Glycolate: Glyoxylate reductase/hydroxypyruvate reductase (GRHPR) reduces glyoxylate to glycolate in the cytosol.

-

Oxidation to Oxalate: In the liver, lactate dehydrogenase (LDH) and glycolate oxidase (GO) can both catalyze the oxidation of glyoxylate to oxalate. Evidence suggests that LDH is the primary enzyme responsible for this conversion in vivo.

Ascorbic Acid Degradation

Ascorbic acid is a significant contributor to the endogenous oxalate pool. The degradation of vitamin C to oxalate is initiated by its oxidation to dehydroascorbic acid, which is then hydrolyzed to 2,3-diketo-l-gulonate. This intermediate is unstable and can be non-enzymatically degraded to oxalate and other products. While the exact contribution varies, it is estimated that the breakdown of approximately 60 mg of ascorbic acid per day could potentially form up to 30 mg of oxalate.

Aromatic Amino Acid Metabolism

Studies in rats have shown that the aromatic amino acids tryptophan , phenylalanine , and tyrosine can be metabolized to oxalate. Tryptophan is metabolized via glyoxylate, which is then oxidized to oxalate. Phenylalanine and tyrosine are converted to oxalate through glycolate as an intermediate. However, the contribution of these amino acids to the total endogenous oxalate pool in humans is considered to be minor.

Hydroxypyruvate Metabolism

Hydroxypyruvate, a product of serine metabolism, can also serve as a precursor for oxalate synthesis. The metabolism of hydroxypyruvate to oxalate involves its decarboxylation. This pathway is distinct from the glyoxylate pathway and primarily occurs in the mitochondria and cytosol.

Key Enzymes and Their Roles

Several key enzymes are involved in the regulation of endogenous oxalate metabolism. Deficiencies in some of these enzymes are linked to primary hyperoxalurias, a group of inherited metabolic disorders.

-

Alanine-Glyoxylate Aminotransferase (AGT): This peroxisomal enzyme (in humans) is crucial for detoxifying glyoxylate by converting it to glycine. A deficiency in AGT leads to Primary Hyperoxaluria Type 1 (PH1).

-

Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR): This cytosolic enzyme reduces glyoxylate to glycolate and hydroxypyruvate to D-glycerate. Its deficiency causes Primary Hyperoxaluria Type 2 (PH2).

-

Lactate Dehydrogenase (LDH): This cytosolic enzyme, in addition to its role in glycolysis, can oxidize glyoxylate to oxalate. It is considered a key enzyme in oxalate synthesis, particularly when glyoxylate levels are elevated.

-

Glycolate Oxidase (GO): Located in the peroxisomes, this enzyme oxidizes glycolate to glyoxylate. It can also directly oxidize glyoxylate to oxalate, although this is inhibited by physiological concentrations of glycolate and lactate.

-

4-hydroxy-2-oxoglutarate aldolase (HOGA): This mitochondrial enzyme is involved in the catabolism of hydroxyproline. A defect in HOGA leads to an accumulation of its substrate, which can inhibit GRHPR, leading to increased glyoxylate and subsequent oxalate production, causing Primary Hyperoxaluria Type 3 (PH3).

Quantitative Data on Endogenous Oxalate Metabolism

The following tables summarize key quantitative data related to endogenous oxalate synthesis.

| Parameter | Value | Species/Condition | Reference |

| Contribution of Precursors to Urinary Oxalate | |||

| Endogenous Production | 85-90% of total blood oxalate | Humans | |

| Glyoxylate (from various amino acids) | ~40% of total endogenous oxalate | Humans | |

| Ascorbic Acid | ~30% of total endogenous oxalate | Humans | |

| Hydroxyproline | At least 15% of endogenous oxalate | Healthy humans | |

| Glycolate | 1.3% (±0.7) of endogenous oxalate | Healthy humans | |

| Glycolate in PH1 patients | 47.3% (±12.8) of endogenous oxalate | Humans with Primary Hyperoxaluria Type 1 | |

| Rates of Endogenous Oxalate Synthesis (EOS) | |||

| Basal EOS Rate | 17 ± 4 mg/day (189 ± 44 μmol/day) | Healthy non-stone forming adults | |

| Total Daily Oxalate Appearance (Healthy) | 0.79 (±0.15) mmol/day | Healthy volunteers | |

| Total Daily Oxalate Appearance (PH1, pyridoxine responsive) | 1.46 (±0.23) mmol/day | PH1 patients | |

| Total Daily Oxalate Appearance (PH1, pyridoxine unresponsive) | 2.71 (±0.54) mmol/day | PH1 patients |

Signaling Pathways and Metabolic Maps

The following diagrams illustrate the key metabolic pathways and their interconnections.

References

The Gut Microbiota's Crucial Role in Oxalate Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxalate, a simple dicarboxylic acid found in numerous plant-based foods and produced endogenously, can contribute to significant health issues, most notably hyperoxaluria and the subsequent formation of calcium oxalate kidney stones. As mammals lack the enzymatic machinery to degrade oxalate, the gut microbiota has emerged as a critical player in maintaining oxalate homeostasis. This technical guide provides an in-depth exploration of the role of the gut microbiome in oxalate degradation and absorption, with a focus on key bacterial species, enzymatic pathways, and methodologies for research and development in this field. Quantitative data from in vitro and in vivo studies are summarized, and detailed experimental protocols are provided to facilitate further investigation. This guide is intended to be a comprehensive resource for researchers, scientists, and drug development professionals working to leverage the gut microbiota for the management of oxalate-related disorders.

Introduction

Hyperoxaluria, characterized by elevated urinary oxalate excretion, is a primary risk factor for the development of recurrent calcium oxalate nephrolithiasis.[1][2] Intestinal absorption of dietary oxalate is a major contributor to urinary oxalate levels. The human gastrointestinal tract is colonized by a complex and dynamic community of microorganisms that play a pivotal role in host metabolism and overall health. A specialized subset of these gut bacteria possesses the ability to degrade oxalate, thereby reducing its intestinal absorption and subsequent renal excretion.[3][4] Understanding the mechanisms of microbial oxalate degradation is paramount for the development of novel therapeutic strategies, such as probiotics and engineered microbes, to prevent and treat hyperoxaluria and kidney stone disease.

Key Oxalate-Degrading Gut Bacteria

A number of bacterial species within the gut have been identified as having oxalate-degrading capabilities. These can be broadly categorized into specialists, which are dependent on oxalate for their metabolism, and generalists, which can utilize oxalate as well as other carbon sources.

2.1. Oxalobacter formigenes

Oxalobacter formigenes is a Gram-negative, obligately anaerobic bacterium that is considered the cornerstone of intestinal oxalate degradation.[3] It utilizes oxalate as its primary and sole source of energy. The presence and abundance of O. formigenes in the gut have been inversely correlated with the risk of recurrent calcium oxalate kidney stones. Colonization with O. formigenes has been shown to reduce urinary oxalate excretion in both animal models and human subjects.

2.2. Lactobacillus Species

Several species of the genus Lactobacillus, common inhabitants of the gut and frequently used as probiotics, have demonstrated the ability to degrade oxalate in vitro. Notable species include:

-

Lactobacillus plantarum

-

Lactobacillus acidophilus

-

Lactobacillus gasseri

The oxalate-degrading capacity can be strain-dependent. While some studies have shown a reduction in urinary oxalate with Lactobacillus supplementation, clinical trial results have been mixed.

2.3. Bifidobacterium Species

Similar to lactobacilli, certain strains of Bifidobacterium have been shown to possess oxalate-degrading enzymes and can reduce oxalate levels in vitro and in animal models. Bifidobacterium animalis subsp. lactis is a species that has been specifically studied for its oxalate-degrading potential.

The Core Oxalate Degradation Pathway

The primary enzymatic pathway for oxalate degradation in the gut microbiota involves a two-step process catalyzed by formyl-CoA transferase (Frc) and oxalyl-CoA decarboxylase (Oxc).

dot

Caption: The core two-step enzymatic pathway of microbial oxalate degradation.

This pathway is crucial for the breakdown of oxalate into formate and carbon dioxide, which are then either absorbed by the host or utilized by other gut bacteria.

Quantitative Data on Oxalate Degradation

The following tables summarize quantitative data from various studies on the oxalate-degrading capabilities of different gut bacteria.

Table 1: In Vitro Oxalate Degradation by Probiotic Bacteria

| Bacterial Strain | Oxalate Concentration | Incubation Time | Oxalate Degradation (%) | Reference |

| Lactobacillus plantarum AR342 | Not Specified | Not Specified | 17.32% | |

| Lactobacillus plantarum AR1089 | Not Specified | Not Specified | 14.15% | |

| Recombinant L. plantarum (OxdC) | 100 mmol/L | 48 hours | >90% | |

| Wild-type L. plantarum | 100 mmol/L | 48 hours | 15% | |

| Lactobacillus gasseri | 10 mM | Not Specified | 68.5% | |

| Lactobacillus acidophilus | 10 mM | Not Specified | 54.2% | |

| Lactobacillus plantarum | 10 mM | Not Specified | 40.3% | |

| Lactobacillus acidophilus | 10 mM | 3 days | 11.79% | |

| Bifidobacterium animalis subsp. lactis | 5 mM | 5 days | 100% | |

| Bifidobacterium infantis | 10 mM | 3 days | 5.26% | |

| Lactobacillus vaginalis 1 F-6 | Not Specified | Not Specified | 83.6% |

Table 2: In Vivo Reduction of Urinary Oxalate

| Probiotic/Organism | Animal Model/Subjects | Duration | Reduction in Urinary Oxalate | Reference |

| Oxalobacter formigenes | Rats with hyperoxaluria | Not Specified | Significant reduction | |

| Bifidobacterium animalis subsp. lactis | Wild-type mice | 5 days | 44% | |

| Bifidobacterium animalis subsp. lactis | Hyperoxaluric mice (Agxt-/-) | 5 days | 33% | |

| Lactic acid bacteria (Oxadrop) | Humans with enteric hyperoxaluria | 1 month | 19% | |

| Lactic acid bacteria (Oxadrop) | Humans with enteric hyperoxaluria | 2 months | 24% | |

| O. formigenes colonization | Healthy human adults | Not Specified | 14% |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of microbial oxalate degradation.

5.1. In Vitro Oxalate Degradation Assay

This protocol outlines a general procedure for assessing the oxalate-degrading capacity of a bacterial strain in a laboratory setting.

dot

Caption: A generalized experimental workflow for in vitro oxalate degradation assays.

Protocol:

-

Bacterial Culture: Culture the bacterial strain of interest (e.g., Lactobacillus sp.) in an appropriate growth medium, such as deMan, Rogosa, and Sharpe (MRS) broth, under anaerobic conditions at 37°C.

-

Inoculum Preparation: Prepare a standardized inoculum of the cultured bacteria. This can be achieved by adjusting the turbidity of the bacterial suspension to a specific McFarland standard (e.g., 0.5), which corresponds to a known cell density.

-

Experimental Setup: Inoculate a fresh tube of MRS broth containing a known concentration of sodium oxalate (e.g., 20 mmol/L) with the standardized bacterial inoculum. As a control, inoculate a tube of MRS broth without sodium oxalate.

-

Incubation: Incubate both the experimental and control tubes anaerobically at 37°C for a defined period, typically 72 hours.

-

Sample Preparation: After incubation, centrifuge the cultures at high speed (e.g., 12,000 rpm for 15 minutes) to pellet the bacterial cells.

-

Oxalate Quantification: Carefully collect the supernatant and determine the concentration of residual oxalate. This can be done using High-Performance Liquid Chromatography (HPLC) or a commercially available enzymatic oxalate assay kit.

-

Calculation: The percentage of oxalate degradation is calculated using the following formula: % Degradation = [(Initial Oxalate - Final Oxalate) / Initial Oxalate] x 100

5.2. Anaerobic Cultivation of Oxalobacter formigenes

O. formigenes is a strict anaerobe and requires specific culture conditions for successful growth.

Protocol:

-

Media Preparation: Prepare a specialized medium such as ATCC Medium 1352 (Oxalate maintenance medium). The medium should be prepared under an anaerobic atmosphere (e.g., in an anaerobic chamber) and be pre-reduced. The addition of a reducing agent like L-cysteine HCl is recommended. A resazurin indicator can be included to visually confirm anaerobic conditions.

-

Inoculation: Rehydrate a lyophilized culture of O. formigenes or use a stock from a previous culture. Perform all manipulations under strict anaerobic conditions, for example, within an anaerobic chamber or using the Hungate technique with anaerobic gas exchange (e.g., a mixture of N₂, H₂, and CO₂).

-

Culture Vessels: Use specialized culture vessels designed for anaerobic work, such as Hungate tubes or serum bottles sealed with butyl rubber stoppers and aluminum crimps.

-

Incubation: Incubate the cultures at 37°C. Growth is typically observed within 48 hours.

-

Detection of Oxalate Degradation: The ability of O. formigenes to degrade oxalate can be qualitatively observed by the formation of clear zones around colonies on agar plates containing insoluble calcium oxalate.

5.3. Quantification of Urinary Oxalate by HPLC

This protocol provides a general outline for the determination of oxalate concentration in urine samples.

Protocol:

-

Sample Collection and Preparation: Collect 24-hour urine samples. For analysis, a small aliquot (e.g., 1.0 mL) of the urine is used. The sample may require acidification (e.g., with concentrated HCl) and a derivatization step.

-

Derivatization: A common derivatization agent is o-phenylenediamine (OPD), which reacts with oxalate to form a fluorescent quinoxaline derivative that can be detected by UV or fluorescence detectors. The reaction is typically carried out at an elevated temperature.

-

Chromatographic Separation:

-

Column: A reverse-phase C18 column is commonly used.

-

Mobile Phase: An isocratic or gradient mobile phase is employed for separation. A typical mobile phase might consist of a buffer (e.g., ammonium acetate) and an organic modifier (e.g., methanol).

-

Flow Rate: A constant flow rate (e.g., 1 mL/min) is maintained.

-

-

Detection: The derivatized oxalate is detected using a UV detector at a specific wavelength (e.g., 314 nm) or a fluorescence detector.

-

Quantification: The concentration of oxalate in the urine sample is determined by comparing the peak area of the analyte to a standard curve generated from known concentrations of oxalate standards.

5.4. Analysis of frc and oxc Gene Expression by RT-qPCR

This protocol describes the relative quantification of the expression of the key oxalate-degrading genes, frc and oxc.

Protocol:

-

Bacterial Culture and RNA Extraction: Culture the bacteria of interest under conditions that are expected to induce the expression of oxalate-degrading genes (e.g., in the presence of oxalate at a specific pH). Harvest the bacterial cells and extract total RNA using a commercially available RNA extraction kit.

-

DNase Treatment and cDNA Synthesis: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA. Subsequently, synthesize complementary DNA (cDNA) from the RNA template using a reverse transcriptase enzyme and random primers or gene-specific primers.

-

Quantitative PCR (qPCR):

-

Primers: Design and validate specific primers for the target genes (frc and oxc) and one or more reference (housekeeping) genes.

-

Reaction Setup: Prepare a qPCR reaction mixture containing the cDNA template, forward and reverse primers for the target or reference gene, and a suitable qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green).

-

Thermocycling: Perform the qPCR reaction in a real-time PCR instrument with appropriate cycling conditions (denaturation, annealing, and extension steps).

-

-

Data Analysis: Determine the cycle threshold (Ct) values for both the target and reference genes. The relative expression of the target genes can be calculated using the ΔΔCt method, normalizing the expression of the target genes to the expression of the reference gene(s).

Conclusion and Future Directions

The gut microbiota plays an undeniable role in oxalate metabolism and, by extension, in the prevention of hyperoxaluria and calcium oxalate kidney stone disease. Species such as Oxalobacter formigenes, and certain strains of Lactobacillus and Bifidobacterium, are key players in this process through the enzymatic degradation of intestinal oxalate. The development of probiotic and synbiotic therapies aimed at enhancing the oxalate-degrading capacity of the gut microbiome holds significant promise.

Future research should focus on:

-

Identifying and characterizing novel oxalate-degrading bacteria from the human gut.

-

Elucidating the regulatory mechanisms of the frc and oxc genes in different bacterial species.

-

Conducting large-scale, well-controlled clinical trials to definitively establish the efficacy of specific probiotic strains in reducing urinary oxalate and preventing kidney stone recurrence.

-

Developing engineered probiotics with enhanced and stable oxalate-degrading activity for therapeutic applications.

By continuing to unravel the intricate interactions between the gut microbiota and oxalate homeostasis, the scientific and medical communities can pave the way for innovative and effective strategies to manage oxalate-related disorders.

References

Oxalate's Role as an Antinutrient: A Technical Guide to Its Impact on Mineral Absorption

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxalate, a naturally occurring compound in many plant-based foods, is a significant antinutrient that can impair the absorption of essential minerals, primarily calcium, but also iron and magnesium. This technical guide provides a comprehensive overview of the mechanisms by which oxalate exerts its anti-nutrient effects, focusing on its chemical interactions within the gastrointestinal tract and its influence on cellular transport pathways. This document summarizes quantitative data on mineral absorption inhibition, details relevant experimental protocols, and visualizes key biological pathways to offer a thorough resource for researchers, scientists, and professionals in drug development.

Introduction

Oxalic acid and its salts, collectively known as oxalates, are organic compounds found in a wide variety of plants, where they play roles in calcium regulation and defense against herbivores.[1][2] When consumed by humans, oxalates can bind with minerals in the digestive tract, forming insoluble salts that cannot be absorbed by the body.[3][4][5] This chelation process effectively reduces the bioavailability of critical minerals, potentially leading to nutrient deficiencies and other health issues, such as the formation of kidney stones. Understanding the intricate mechanisms of oxalate's anti-nutrient activity is crucial for developing dietary recommendations and therapeutic strategies to mitigate its adverse effects.

Mechanism of Action: Mineral Chelation and Reduced Bioavailability

The primary anti-nutrient function of oxalate stems from its ability to form strong, insoluble complexes with divalent and trivalent cations. The high affinity of oxalate for minerals like calcium, iron, and magnesium leads to the formation of calcium oxalate, iron oxalate, and magnesium oxalate crystals within the gut. These crystalline structures are too large to be absorbed through the intestinal wall and are subsequently excreted in the feces.

The extent of mineral absorption inhibition is dependent on the concentration of both oxalates and minerals in a meal. When high-oxalate foods are consumed alongside mineral-rich foods, the "free" oxalate can bind to the minerals from the other foods, reducing their overall absorption. The solubility of oxalate-mineral complexes is also pH-dependent, with some dissolution occurring in the acidic environment of the stomach, potentially releasing some oxalate for absorption.

Impact on Mineral Absorption: Quantitative Data

The inhibitory effect of oxalate on mineral absorption has been quantified in numerous studies. The following tables summarize key findings for calcium, iron, and magnesium.

Table 1: Effect of Oxalate on Calcium Absorption

| Food Source/Study Design | Oxalate Content | Calcium Bioavailability/Absorption | Reference(s) |

| Spinach (high oxalate) vs. Kale (low oxalate) | Spinach: High | Calcium absorption from spinach is significantly lower than from kale. | |

| Calcium Oxalate Salt | - | Fractional calcium absorption from calcium oxalate averaged 10.0% when ingested alone and 14.0% with milk, compared to 35.8% from milk alone. | |

| Varying Dietary Calcium Intake | Soluble sodium oxalate load | Oxalate absorption is inversely and linearly dependent on calcium intake. With 200 mg/day of calcium, oxalate absorption was 17%; with 1200 mg/day, it was 2.6%. |

Table 2: Effect of Oxalate on Iron Absorption

| Food Source/Study Design | Oxalate Content | Iron Bioavailability/Absorption | Reference(s) |

| Kale meal vs. Kale meal + Potassium Oxalate | 1.27 g total oxalic acid | No significant difference in non-heme iron absorption was observed. | |

| General Observation | High in various foods | Oxalates are often cited as inhibitors of non-heme iron absorption. However, some human studies suggest its relevance in iron nutrition may be minor. |

Table 3: Effect of Oxalate on Magnesium Absorption

| Food Source/Study Design | Oxalate Content | Magnesium Bioavailability/Absorption | Reference(s) |

| Spinach (high oxalate) vs. Kale (low oxalate) meal | Spinach: High | Apparent magnesium absorption was significantly lower from the spinach meal (26.7%) compared to the kale meal (36.5%). | |

| Oral Magnesium Supplementation with Oxalate Load | 10-mmol magnesium supplement | Intestinal oxalate absorption decreased from a mean of 8.6% to 5.2% when magnesium was taken with oxalate. | |

| Oral Magnesium and Calcium Supplementation with Oxalate Load | - | The efficiency of oxalate absorption was 13.5% with oxalate alone, 5.1% with calcium carbonate, and 7.6% with magnesium oxide. |

Intestinal Oxalate Transport and Its Regulation

Beyond simple chelation, the absorption and secretion of oxalate in the intestine are regulated by complex cellular transport mechanisms.

Pathways of Intestinal Oxalate Transport

Intestinal oxalate transport occurs via two main routes:

-

Paracellular Pathway: Soluble oxalate can move passively between intestinal epithelial cells, driven by the concentration gradient.

-

Transcellular Pathway: Oxalate is transported through the epithelial cells via specific protein transporters. The SLC26A6 (also known as PAT-1) anion exchanger is a key player, mediating the exchange of chloride for oxalate at the apical membrane of intestinal cells, which is crucial for oxalate secretion.

Signaling Pathways Regulating Oxalate Transport

The activity of oxalate transporters is modulated by intracellular signaling cascades.

-

Protein Kinase C (PKC) and Protein Kinase A (PKA) Regulation of SLC26A6:

-

PKC: Activation of PKC, specifically the PKC-delta isoform, has been shown to inhibit the activity of the SLC26A6 transporter. This inhibition occurs through the redistribution of the transporter from the plasma membrane to an intracellular compartment, thereby reducing oxalate secretion.

-

PKA: Conversely, activation of the PKA signaling pathway stimulates the activity of SLC26A6, enhancing oxalate transport. This stimulation is thought to involve both an increase in the transporter's intrinsic activity and its expression at the cell surface.

-

Oxalate-Induced Cellular Stress Signaling

High concentrations of oxalate can induce cellular stress in intestinal and renal epithelial cells, triggering various signaling pathways:

-

Reactive Oxygen Species (ROS) and NF-κB Pathway: Oxalate exposure can lead to the production of ROS, which in turn activates the NF-κB signaling pathway. This pathway is a key regulator of inflammation and can contribute to oxalate-induced cell injury and apoptosis.

-

IL-2 Receptor Signaling: Oxalate has been shown to upregulate the expression of the IL-2 receptor beta (IL-2Rβ) and activate its downstream signaling pathway (JAK1/STAT5). This activation, which is dependent on p38 MAPK activity, suggests a role for oxalate in inducing inflammatory responses in renal cells.

Experimental Protocols

The following sections outline the methodologies for key experiments used to study oxalate's effect on mineral absorption.

In Vitro Digestion Model for Mineral Bioavailability

This protocol simulates the physiological conditions of the human digestive tract to assess the solubility and potential bioavailability of minerals in the presence of oxalate.

Objective: To determine the effect of gastrointestinal pH and enzymes on the solubility of oxalate and its binding to minerals.

Materials:

-

Food samples (e.g., high-oxalate and low-oxalate vegetables)

-

Pepsin solution (porcine gastric mucosa)

-

Pancreatin solution (porcine pancreas)

-

Bile extract solution

-

HCl and NaHCO3 solutions for pH adjustment

-

Dialysis tubing (1 kDa molecular weight cutoff)

-

Shaking water bath at 37°C

-

Analytical equipment for mineral and oxalate quantification (e.g., HPLC, Atomic Absorption Spectrometry)

Procedure:

-

Sample Preparation: Homogenize food samples.

-

Gastric Digestion:

-

Suspend a known amount of the homogenized sample in deionized water.

-

Adjust pH to 2.0 with HCl.

-

Add pepsin solution and incubate in a shaking water bath at 37°C for 2 hours.

-

-

Intestinal Digestion:

-

Transfer the gastric digest to a dialysis tube.

-

Adjust the pH of the external solution (dialysate) to 7.0 with NaHCO3.

-

Add pancreatin and bile extract solution to the dialysis tube.

-

Incubate in a shaking water bath at 37°C for 2-4 hours.

-

-

Analysis:

-

Measure the concentration of soluble minerals and oxalate in the dialysate, which represents the potentially absorbable fraction.

-

Analyze the undigested residue for insoluble mineral-oxalate complexes.

-

Stable Isotope Studies in Humans for Mineral Absorption

This method provides a precise measurement of mineral absorption in humans by tracing the fate of orally administered stable isotopes.

Objective: To quantify the fractional absorption of a specific mineral (e.g., magnesium) from a meal with and without a high-oxalate component.

Materials:

-

Stable isotopes of the mineral of interest (e.g., ²⁵Mg or ²⁶Mg)

-

Test meals with controlled oxalate and mineral content

-

Equipment for sample collection (urine, feces)

-

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for isotope ratio analysis

Procedure:

-

Baseline: Participants consume a standardized diet for a set period. Baseline urine and fecal samples are collected to determine natural isotopic abundance.

-

Dosing:

-

Participants consume a test meal extrinsically labeled with a known amount of the stable isotope.

-

For some protocols, a second, different stable isotope of the same mineral is administered intravenously to account for endogenous losses.

-

-

Sample Collection: Complete urine and fecal collections are performed for a specified period (e.g., 72 hours) following the isotopic dose.

-

Analysis:

-

Isotope ratios in urine and feces are measured using ICP-MS.

-

-

Calculation: Fractional absorption is calculated by subtracting the amount of the oral isotope excreted in the feces from the amount administered, and expressing it as a percentage of the dose.

Ussing Chamber for Intestinal Oxalate Transport

The Ussing chamber is an ex vivo technique used to measure the transport of ions across epithelial tissues under controlled conditions.

Objective: To measure the unidirectional and net flux of oxalate across isolated intestinal tissue segments.

Materials:

-

Ussing chamber system with electrodes

-

Isolated intestinal tissue segments (e.g., from animal models)

-

Ringer's solution or other appropriate physiological buffer

-

Radiolabeled oxalate (e.g., ¹⁴C-oxalate)

-

Scintillation counter

Procedure:

-

Tissue Mounting: A segment of intestinal tissue is mounted between the two halves of the Ussing chamber, separating the mucosal and serosal sides.

-

Equilibration: Both sides of the chamber are filled with oxygenated Ringer's solution maintained at 37°C. The tissue is allowed to equilibrate.

-

Flux Measurement:

-

A known amount of radiolabeled oxalate is added to one side of the chamber (e.g., mucosal side for absorption studies).

-

At regular intervals, samples are taken from the opposite side (serosal side) to measure the appearance of the radiolabel.

-

The process is repeated with the radiolabel on the serosal side to measure secretion.

-

-

Analysis:

-

The amount of radioactivity in the samples is determined using a scintillation counter.

-

Unidirectional fluxes (mucosal-to-serosal and serosal-to-mucosal) and the net oxalate flux are calculated.

-

Conclusion

Oxalate's function as an anti-nutrient is a multifaceted process involving direct chemical chelation of minerals in the gut and complex regulation of intestinal transport pathways. The quantitative data clearly demonstrate a significant inhibitory effect of oxalate on the absorption of calcium and magnesium, while its impact on iron absorption appears to be less pronounced in some human studies. The elucidation of signaling pathways, such as the PKC and PKA regulation of the SLC26A6 transporter and oxalate-induced cellular stress responses, provides valuable targets for potential therapeutic interventions. The experimental protocols detailed herein offer robust methodologies for further investigation into the intricate interactions between dietary oxalates and mineral homeostasis. A thorough understanding of these mechanisms is paramount for developing effective strategies to mitigate the anti-nutritive effects of oxalate and improve mineral bioavailability from plant-based diets.

References

- 1. wholestorynutrition.com [wholestorynutrition.com]

- 2. portlandclinicofnaturalhealth.com [portlandclinicofnaturalhealth.com]

- 3. journals.physiology.org [journals.physiology.org]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Use of the Ussing chamber technique to study nutrient transport by epithelial tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hyperoxaluria is a metabolic disorder characterized by the excessive urinary excretion of oxalate, a metabolic end-product. This condition can lead to the formation of calcium oxalate crystals, resulting in recurrent nephrolithiasis (kidney stones), nephrocalcinosis (calcium deposits in the kidney parenchyma), and progressive chronic kidney disease, which can culminate in end-stage renal disease (ESRD).[1][2][3] In severe cases, systemic oxalosis can occur, where calcium oxalate crystals deposit in various tissues throughout the body, including bones, blood vessels, and the heart.[1][2] Hyperoxaluria can be classified as primary or secondary. Secondary hyperoxaluria is acquired and can result from increased dietary oxalate intake, enteric disorders leading to malabsorption, or other underlying conditions. Primary hyperoxaluria (PH) is a group of rare, autosomal recessive genetic disorders caused by enzymatic defects in the glyoxylate metabolism pathway in the liver. This guide will provide an in-depth overview of the genetic predispositions to primary hyperoxaluria, focusing on the core genetic mutations, their functional consequences, relevant signaling pathways, and the experimental methodologies used for their characterization.

Genetic Basis of Primary Hyperoxaluria

Three main types of primary hyperoxaluria have been identified, each caused by mutations in a specific gene, leading to the deficiency of a particular enzyme.

Primary Hyperoxaluria Type 1 (PH1)

PH1 is the most common and severe form, accounting for approximately 80% of cases. It is caused by mutations in the AGXT gene, which encodes the liver-specific peroxisomal enzyme alanine-glyoxylate aminotransferase (AGT). AGT is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that catalyzes the conversion of glyoxylate to glycine. A deficiency in AGT activity leads to the accumulation of glyoxylate, which is then oxidized to oxalate by lactate dehydrogenase (LDH).

Primary Hyperoxaluria Type 2 (PH2)

PH2 accounts for about 10% of PH cases and is generally less severe than PH1, with ESRD typically developing later in life. It is caused by mutations in the GRHPR gene, which encodes the enzyme glyoxylate reductase/hydroxypyruvate reductase (GR/HPR). This enzyme is responsible for the conversion of glyoxylate to glycolate. A deficiency in GR/HPR leads to an accumulation of glyoxylate, which is subsequently converted to oxalate.

Primary Hyperoxaluria Type 3 (PH3)

PH3 is also responsible for about 10% of PH cases and is generally considered the mildest form, with patients often developing kidney stones in early childhood but with a better preservation of kidney function. It is caused by mutations in the HOGA1 gene, which encodes the mitochondrial enzyme 4-hydroxy-2-oxoglutarate aldolase. This enzyme is involved in the metabolic pathway of hydroxyproline, catalyzing the cleavage of 4-hydroxy-2-oxoglutarate into pyruvate and glyoxylate. The precise mechanism by which HOGA1 mutations lead to oxalate overproduction is still under investigation, but it is thought that the accumulation of 4-hydroxy-2-oxoglutarate may interfere with other metabolic pathways, leading to increased glyoxylate and subsequent oxalate synthesis.

Other Genetic Factors: SLC26A1

Variants in the SLC26A1 gene, which encodes the sulfate anion transporter 1 (SAT1), have also been implicated in oxalate-related diseases. SAT1 is involved in the transport of sulfate and oxalate across cell membranes in the intestine and kidney. Loss-of-function mutations in SLC26A1 can lead to altered oxalate homeostasis and have been associated with an increased risk of calcium oxalate kidney stones.

Quantitative Data on Genetic Mutations

The following tables summarize the prevalence of mutations in the genes associated with primary hyperoxaluria and their impact on enzyme function.

Table 1: Genetic and Enzymatic Features of Primary Hyperoxaluria Type 1 (PH1)

| Mutation | Prevalence/Allelic Frequency | Residual AGT Activity | Reference(s) |

| p.Gly170Arg | ~30% of mutant alleles | Variable, often responsive to pyridoxine | |

| c.33_34insC | 12-32% in some populations | Expected to be none | |

| p.Ile244Thr | ~9% of all PH1 patients; higher in North African populations (up to 92%) | Pyridoxine responsive | |

| p.Phe152Ile | Common pyridoxine-responsive mutation | Pyridoxine responsive | |

| T444C | More frequent in severe forms | Lower than in adult forms | |

| G630A | More frequent in milder, adult forms | Higher residual activity |

Table 2: Genetic and Enzymatic Features of Primary Hyperoxaluria Type 2 (PH2)

| Mutation | Prevalence/Allelic Frequency | Residual GR/HPR Activity | Reference(s) |

| c.103delG | ~40% of PH2 alleles, predominantly in Caucasians | Results in a premature stop codon | |

| c.494G>A (G165D) | 15.6% of PH2 alleles, common in individuals from the Indian subcontinent | 1.5% of wild-type activity | |

| c.403_404+2delAAGT | 10% of PH2 alleles, common in individuals from the Indian subcontinent | Leads to aberrant transcripts | |

| c.864_865delTG | 10% of PH2 alleles, common in East Asian populations | Predicted to disrupt splicing or lead to a truncated protein | |

| c.904C>T (R302C) | 5.6% of wild-type activity |

Table 3: Genetic and Enzymatic Features of Primary Hyperoxaluria Type 3 (PH3)

| Mutation | Prevalence/Allelic Frequency | Residual HOGA1 Activity | Reference(s) |

| c.700+5G>T | ~50% of PH3 alleles in some populations | Leads to missplicing of mRNA | |

| p.Pro190Leu | Reported in Arab populations | Associated with impaired renal function in some cases | |

| p.Gly287Val | Reported in Tunisian patients | Associated with normal renal function in some cases | |

| c.834G>A and c.834_834+1GG>TT | Most common in Chinese populations (AF ~48.76%) | Associated with a significantly lower age of onset when homozygous |

Table 4: Genetic and Functional Data for SLC26A1 in Oxalate Urolithiasis

| Variant | Prevalence | Functional Effect | Reference(s) |

| Various missense mutations | Rare | Decreased sulfate and oxalate transport | |

| p.Thr185Met | Identified in patients with nephrolithiasis | Defects in protein folding or trafficking, decreased transporter activity | |

| p.Leu275Pro | Identified in a patient with hyposulfatemia | Greatly reduced sulfate and oxalate transport |

Signaling Pathways in Oxalate-Related Diseases

The deposition of calcium oxalate crystals in the renal tubules triggers a cascade of cellular events that contribute to kidney injury and fibrosis.

Metabolic Pathway of Glyoxylate and Oxalate Production

The core of primary hyperoxaluria lies in the dysregulation of glyoxylate metabolism. The following diagram illustrates the key enzymatic steps and how their deficiencies in PH1, PH2, and PH3 lead to oxalate overproduction.

Caption: Metabolic pathway of glyoxylate leading to oxalate overproduction in PH1, PH2, and PH3.

Cellular Response to Calcium Oxalate Crystals

Calcium oxalate crystals induce cellular stress and inflammation in renal epithelial cells through various signaling pathways.

Calcium oxalate monohydrate (COM) crystals trigger the production of reactive oxygen species (ROS) in renal epithelial cells. This oxidative stress activates downstream signaling cascades, including the Akt and p38 Mitogen-Activated Protein Kinase (MAPK) pathways. This can lead to disruption of tight junctions between cells, cellular injury, and apoptosis.

Caption: ROS/Akt/p38 MAPK signaling cascade initiated by calcium oxalate crystals in renal cells.

Calcium oxalate crystals are recognized as damage-associated molecular patterns (DAMPs) that can activate the NLRP3 inflammasome in renal tubular epithelial cells. This activation leads to the cleavage of pro-caspase-1 into active caspase-1, which in turn cleaves pro-interleukin-1β (pro-IL-1β) and pro-IL-18 into their mature, pro-inflammatory forms. The release of these cytokines promotes inflammation and contributes to kidney injury.

Caption: Activation of the NLRP3 inflammasome by calcium oxalate crystals leading to inflammation.

Transforming growth factor-beta (TGF-β) is a key cytokine involved in the development of renal fibrosis, a common outcome of chronic kidney injury. In the context of oxalate nephropathy, the inflammatory environment and cellular stress can lead to the upregulation of TGF-β signaling. This pathway promotes the transdifferentiation of renal cells into myofibroblasts, which are responsible for the excessive deposition of extracellular matrix proteins, leading to scarring and loss of kidney function. Osteopontin (OPN), a protein whose expression is induced by oxalate, is also implicated in this process and can modulate TGF-β signaling.

Caption: TGF-β signaling pathway in oxalate-induced renal fibrosis.

Experimental Protocols

Diagnostic Workflow for Primary Hyperoxaluria

The diagnosis of primary hyperoxaluria involves a combination of clinical evaluation, biochemical analyses, and genetic testing.

References

- 1. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 2. Targeting TGF-β Signaling in Kidney Fibrosis [mdpi.com]

- 3. Structural, Biochemical, and Evolutionary Characterizations of Glyoxylate/Hydroxypyruvate Reductases Show Their Division into Two Distinct Subfamilies - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of Dietary Oxalate on Systemic Inflammation and Oxidative Stress: A Technical Guide

Abstract

Dietary oxalate, a divalent organic anion found in numerous plant-based foods, has been increasingly implicated in systemic inflammation and oxidative stress beyond its established role in nephrolithiasis. This technical guide provides an in-depth review of the molecular mechanisms through which oxalate and calcium oxalate (CaOx) crystals trigger inflammatory cascades and induce oxidative damage. We detail the key signaling pathways involved, including the activation of the NLRP3 inflammasome and nuclear factor kappa B (NF-κB), and explore the central role of mitochondrial dysfunction and reactive oxygen species (ROS) generation. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of experimental protocols to study these effects and presenting quantitative data in structured tables for comparative analysis. Furthermore, we provide detailed visualizations of critical signaling pathways and experimental workflows using the DOT language to facilitate a deeper understanding of the complex interplay between dietary oxalate and systemic inflammatory and oxidative responses.

Introduction

Oxalate is an end-product of metabolism that is excreted by the kidneys.[1] While widely recognized as a primary component of kidney stones, emerging evidence suggests that elevated oxalate levels, a condition known as hyperoxaluria, can incite a broader systemic inflammatory response and contribute to oxidative stress.[1][2] These processes are not only pivotal in the pathogenesis of kidney stone disease and associated chronic kidney disease (CKD) but may also play a role in other inflammatory conditions.[1][3]

This guide will systematically explore the cellular and molecular mechanisms by which dietary oxalate and the subsequent formation of calcium oxalate crystals provoke these detrimental effects. We will delve into the signaling cascades that translate the presence of oxalate into a pro-inflammatory state and examine the sources and consequences of oxalate-induced oxidative stress.

Signaling Pathways in Oxalate-Induced Inflammation

Dietary oxalate and CaOx crystals are potent activators of the innate immune system. Their interaction with various cell types, including renal epithelial cells, monocytes, and macrophages, triggers a cascade of signaling events that culminate in the production of pro-inflammatory cytokines and chemokines.

The NLRP3 Inflammasome Pathway

A central mechanism in oxalate-driven inflammation is the activation of the Nucleotide-binding domain, Leucine-rich Repeat-containing protein 3 (NLRP3) inflammasome. The NLRP3 inflammasome is a multi-protein complex that, upon activation, leads to the cleavage of pro-caspase-1 into its active form. Active caspase-1 then processes pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms, which are potent pro-inflammatory cytokines.

Calcium oxalate crystals are recognized as a danger-associated molecular pattern (DAMP) that can trigger NLRP3 inflammasome activation. This activation is a two-step process:

-

Priming (Signal 1): This step involves the upregulation of NLRP3 and pro-IL-1β expression, often initiated by signals like Toll-like receptor (TLR) ligands.

-

Activation (Signal 2): This is triggered by various stimuli, including the uptake of crystalline structures like CaOx, leading to lysosomal rupture, potassium efflux, and the generation of reactive oxygen species (ROS).

The activation of the NLRP3 inflammasome by CaOx crystals has been demonstrated in dendritic cells and is implicated in the inflammatory response in nephrocalcinosis. Furthermore, damaged tubular epithelial cells can release ATP, which acts as another agonist for NLRP3 activation in adjacent immune cells.

NF-κB and MAPK Signaling Pathways

Oxalate-induced oxidative stress and inflammation also lead to the activation of other critical signaling pathways, such as nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). The activation of these pathways promotes the transcription and production of a variety of pro-inflammatory cytokines and chemokines, including IL-1β, IL-6, tumor necrosis factor-α (TNF-α), and monocyte chemoattractant protein-1 (MCP-1) in renal epithelial cells.

In human monocytes, CaOx crystals stimulate a dose-dependent release of TNF-α, IL-1β, IL-6, and IL-8. This response can be modulated by other immune stimuli like lipopolysaccharide (LPS).

Oxidative Stress and Mitochondrial Dysfunction

A key feature of oxalate toxicity is the induction of oxidative stress, characterized by an overproduction of reactive oxygen species (ROS) and an imbalance in the cellular redox state.

Sources of Oxalate-Induced ROS

The primary sources of ROS in response to oxalate exposure include:

-

NAD(P)H Oxidase: Oxalate can activate NAD(P)H oxidase, a membrane-bound enzyme complex, leading to the production of superoxide radicals. This activation can be mediated by cytokines like transforming growth factor-beta 1 (TGF-β1).

-

Mitochondria: Oxalate and its downstream lipid signaling molecules can disrupt mitochondrial function, leading to increased mitochondrial ROS (mtROS) production.

Mitochondrial Dysfunction

Mitochondria are primary targets of oxalate toxicity. Oxalate exposure can lead to:

-

Decreased Mitochondrial Membrane Potential (ΔΨm): This indicates a loss of mitochondrial integrity and function.

-

Increased Mitochondrial Permeability: This can lead to the release of pro-apoptotic factors like cytochrome c.

-

Impaired Mitochondrial Respiration: Oxalate can inhibit the activity of enzymes in the tricarboxylic acid (TCA) cycle and the electron transport chain.

-

Altered Redox Homeostasis: Oxalate can deplete cellular antioxidants like glutathione (GSH) and inhibit the activity of antioxidant enzymes.

Quantitative Data Summary

The following tables summarize quantitative data from key studies on the effects of oxalate on inflammatory and oxidative stress markers.

Table 1: Effects of Oxalate on Cytokine and Chemokine Expression

| Cell Type/Model | Oxalate/CaOx Concentration | Cytokine/Chemokine | Fold Change/Effect | Reference |

| Human Monocytes (in vitro) | 0.50 - 7.81 mM CaOx | TNF-α, IL-1β, IL-6, IL-8, CCL2 | Significant, dose-dependent increase | |

| LLC-PK1 Renal Epithelial Cells (in vitro) | Not specified | TGF-β1 | 1.89 ± 0.035 fold increase (ELISA) | |

| Healthy Humans (in vivo dietary load) | High oxalate meal | IL-6 | Significant increase | |

| Healthy Humans (in vivo dietary load) | High oxalate meal | IL-10, IL-13, MCP-1 | Significant decrease |

Table 2: Effects of Oxalate on Oxidative Stress Markers

| Cell Type/Model | Oxalate Concentration | Marker | Effect | Reference |

| LLC-PK1 Renal Epithelial Cells (in vitro) | Not specified | Reactive Oxygen Species (ROS) | Significant increase | |

| LLC-PK1 Renal Epithelial Cells (in vitro) | Not specified | Glutathione (GSH) | Significant decrease | |

| NRK-52E Renal Epithelial Cells (in vitro) | 700 µmol/L | Intracellular ROS | Significant increase | |

| Hyperoxaluric Rats (in vivo) | Ethylene glycol-induced | Lipid Peroxidation (in mitochondria) | Significant increase | |

| Hyperoxaluric Rats (in vivo) | Ethylene glycol-induced | Reduced Glutathione (GSH) (in mitochondria) | Significant decrease |

Detailed Experimental Protocols

This section provides an overview of methodologies used in key experiments investigating the effects of dietary oxalate.

Induction of Hyperoxaluria in Animal Models

-

Objective: To create an in vivo model of elevated oxalate levels to study its systemic effects.

-

Method 1: Ethylene Glycol Administration:

-

Rodents (typically rats or mice) are provided with drinking water containing 0.75% - 1.5% ethylene glycol for a period of several weeks.

-

Ethylene glycol is a precursor to oxalate, and its metabolism leads to a state of chronic hyperoxaluria.

-

-

Method 2: High Oxalate Diet:

-

Animals are fed a diet supplemented with a high concentration of potassium oxalate (e.g., 1.5% - 5%).

-

This method directly increases the dietary intake of oxalate.

-

-

Method 3: Hydroxy-L-proline (HLP) Diet:

-

A diet containing HLP is provided to the animals. HLP is metabolized to oxalate in the liver.

-

-

Sample Collection and Analysis:

-

24-hour urine samples are collected using metabolic cages to measure oxalate levels.

-

Blood samples are collected to measure plasma oxalate and inflammatory markers.

-

Kidney tissue is harvested for histological analysis of crystal deposition and inflammation.

-

In Vitro Cell Culture Experiments

-

Objective: To investigate the direct cellular effects of oxalate and CaOx crystals on specific cell types.

-

Cell Lines:

-

Renal Epithelial Cells: LLC-PK1, NRK-52E, HK-2.

-

Monocytes/Macrophages: THP-1, primary human monocytes.

-

-

Treatment:

-

Cells are cultured to a desired confluency.

-

The culture medium is replaced with a medium containing varying concentrations of sodium oxalate (soluble) or calcium oxalate monohydrate (COM) crystals (insoluble).

-

Incubation times vary depending on the endpoint being measured (e.g., from minutes for signaling events to 24 hours for viability assays).

-

-

Endpoint Analysis:

-

Cytokine Secretion: Measured in the cell culture supernatant by ELISA or multiplex bead array.

-

Gene Expression: Quantified by RT-qPCR for target genes.

-

Protein Expression and Phosphorylation: Analyzed by Western blotting.

-

ROS Production: Measured using fluorescent probes like DCFH-DA.

-

Mitochondrial Function: Assessed by measuring mitochondrial membrane potential (e.g., with TMRE or JC-1), oxygen consumption rates, and enzyme activities.

-

Cell Viability: Determined by assays such as MTT or LDH release.

-

Measurement of Oxalate Concentration

-

Objective: To accurately quantify oxalate levels in biological samples (urine, plasma, food).

-

Methods:

-

High-Performance Liquid Chromatography (HPLC): A highly accurate method for separating and quantifying oxalate.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Another sensitive and specific method.

-

Enzymatic Assays: These assays utilize the enzyme oxalate oxidase, which degrades oxalate and produces hydrogen peroxide. The hydrogen peroxide is then measured colorimetrically or fluorometrically.

-

Titration Methods: Traditional methods involving titration with potassium permanganate or NaOH.

-

The Role of Gut Microbiota

The gut microbiota plays a crucial role in oxalate homeostasis. Certain gut bacteria, most notably Oxalobacter formigenes, can degrade dietary oxalate, thereby reducing its absorption into the bloodstream. A disruption of the gut microbiome, for instance through antibiotic use, can lead to increased oxalate absorption and a higher risk of hyperoxaluria. Therefore, the composition and health of the gut microbiota are important factors to consider when evaluating the systemic impact of dietary oxalate.

Conclusion and Future Directions

The evidence strongly indicates that dietary oxalate and calcium oxalate crystals are not merely inert metabolic byproducts but are active participants in instigating and perpetuating systemic inflammation and oxidative stress. The activation of the NLRP3 inflammasome, NF-κB, and MAPK signaling pathways, coupled with the induction of mitochondrial dysfunction and ROS production, forms a complex network of pathological responses.

For researchers and drug development professionals, these pathways present several potential therapeutic targets. Strategies aimed at inhibiting NLRP3 inflammasome activation, mitigating oxidative stress with targeted antioxidants, or modulating the gut microbiota to enhance oxalate degradation could prove beneficial in managing conditions associated with hyperoxaluria.

Future research should focus on further elucidating the intricate crosstalk between these signaling pathways and exploring the long-term systemic consequences of chronic, low-grade inflammation induced by dietary oxalate. A deeper understanding of these mechanisms will be pivotal in developing novel therapeutic interventions to combat the detrimental effects of oxalate on human health.

References

- 1. Oxalate, inflammasome, and progression of kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. High Oxalate Foods Can Trigger Pain and Inflammation — Always Well Within [alwayswellwithin.com]

- 3. Oxalate (dys)Metabolism: Person-to-Person Variability, Kidney and Cardiometabolic Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Mechanisms of Oxalate-Induced Renal Injury and Fibrosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Oxalate nephropathy, characterized by the deposition of calcium oxalate (CaOx) crystals in the kidneys, is a significant driver of acute kidney injury (AKI) and chronic kidney disease (CKD), culminating in renal fibrosis. The progression from crystal deposition to irreversible tissue scarring is a multifactorial process involving a complex interplay of cellular injury, inflammation, and fibrotic responses. This technical guide provides a comprehensive overview of the core cellular mechanisms implicated in oxalate-induced renal injury and fibrosis. We delve into the pivotal roles of renal tubular epithelial cell injury, oxidative stress, NLRP3 inflammasome activation, and epithelial-to-mesenchymal transition (EMT). This document is intended to serve as a resource for researchers and drug development professionals, offering detailed experimental protocols, quantitative data from preclinical models, and visualizations of key signaling pathways to facilitate a deeper understanding of the disease and aid in the identification of novel therapeutic targets.

Core Cellular Mechanisms of Oxalate-Induced Renal Injury

The pathogenesis of oxalate-induced renal damage is initiated by hyperoxaluria, an excess of oxalate in the urine, which leads to the supersaturation and crystallization of calcium oxalate.[1] These crystals, along with soluble oxalate, directly instigate injury to renal tubular epithelial cells (TECs), triggering a cascade of downstream pathological events.[2]

Renal Tubular Epithelial Cell (TEC) Injury and Death

TECs are the primary cells to encounter high concentrations of oxalate and CaOx crystals. This interaction leads to cell injury and death through several mechanisms:

-

Direct Cytotoxicity: Oxalate and CaOx crystals are directly toxic to TECs, causing membrane damage and initiating cell death programs.[3]

-

Crystal Adhesion and Internalization: CaOx crystals can adhere to the surface of TECs and be internalized, leading to lysosomal dysfunction and further cellular stress.[4]

-

Apoptosis and Necrosis: Oxalate exposure induces both apoptosis (programmed cell death) and necrosis in TECs.[5] Apoptosis is characterized by the activation of caspases and DNA fragmentation, which can be detected by TUNEL assays. Necrotic cell death results in the release of cellular contents, further promoting inflammation.

Oxidative Stress and Reactive Oxygen Species (ROS) Production

A central mechanism in oxalate-induced TEC injury is the generation of reactive oxygen species (ROS), leading to oxidative stress.

-

Mitochondrial Dysfunction: Oxalate disrupts mitochondrial function, a primary source of cellular ROS. This leads to a decrease in mitochondrial membrane potential and the release of pro-apoptotic factors.

-

NADPH Oxidase Activation: Oxalate can activate NADPH oxidase enzymes on the cell membrane, which are a major source of superoxide production in the kidneys.

-

Lipid Peroxidation: The excess ROS leads to lipid peroxidation of cell membranes, causing a loss of membrane integrity and function. Malondialdehyde (MDA) is a key byproduct and marker of lipid peroxidation.

-

Depletion of Antioxidant Defenses: The surge in ROS overwhelms the cellular antioxidant defense systems, including enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH).

NLRP3 Inflammasome Activation and Inflammation

The innate immune system plays a critical role in the response to CaOx crystals, primarily through the activation of the NLRP3 inflammasome in TECs and resident immune cells like dendritic cells and macrophages.

-

Two-Signal Activation: The activation of the NLRP3 inflammasome is a two-step process. A "priming" signal, often via Toll-like receptors (TLRs), upregulates the expression of NLRP3 and pro-IL-1β. The "activation" signal is triggered by stimuli such as CaOx crystals, leading to the assembly of the inflammasome complex.

-

Inflammasome Assembly and Caspase-1 Activation: Upon activation, NLRP3 oligomerizes and recruits the adaptor protein ASC and pro-caspase-1. This proximity induces the autocatalytic cleavage and activation of caspase-1.

-

Pro-inflammatory Cytokine Release: Activated caspase-1 cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms. These cytokines are potent mediators of inflammation, recruiting neutrophils and macrophages to the site of injury.

-

Pyroptosis: Caspase-1 can also cleave gasdermin D, leading to the formation of pores in the cell membrane and a pro-inflammatory form of cell death known as pyroptosis.

Epithelial-to-Mesenchymal Transition (EMT) and Fibrosis

Chronic injury and inflammation drive the fibrotic process, where functional renal tissue is replaced by scar tissue. A key contributor to this is the process of epithelial-to-mesenchymal transition (EMT).

-

Loss of Epithelial Characteristics: During EMT, TECs lose their epithelial characteristics, such as cell-cell adhesion (marked by decreased E-cadherin) and polarity.

-

Acquisition of Mesenchymal Phenotype: The cells gain mesenchymal features, including the expression of α-smooth muscle actin (α-SMA) and fibroblast-specific protein-1 (FSP-1), and become migratory and invasive.

-

Extracellular Matrix (ECM) Production: These transformed cells contribute to the pool of myofibroblasts, which are the primary producers of extracellular matrix components like collagen I and fibronectin, leading to interstitial fibrosis.

-

Role of TGF-β1: Transforming growth factor-beta 1 (TGF-β1) is a master regulator of EMT and fibrosis. Oxalate exposure can stimulate the production of TGF-β1 by TECs.

Quantitative Data from Preclinical Models

The following tables summarize quantitative data from various preclinical studies on oxalate-induced renal injury. These models typically involve the administration of oxalate precursors like ethylene glycol (EG) or glyoxylate, or feeding a high-oxalate diet to rodents.

Table 1: Renal Function Parameters in Oxalate-Induced Nephropathy Models

| Parameter | Animal Model | Treatment | Duration | Control Group | Oxalate-Treated Group | Reference(s) |

| BUN (mg/dL) | C57BL/6 Mice | High-Oxalate Diet | 21 days | 25 ± 2 | 155 ± 15 | |

| Serum Creatinine (mg/dL) | C57BL/6 Mice | High-Oxalate Diet | 21 days | 0.1 ± 0.01 | 0.6 ± 0.1 | |

| BUN (mg/dL) | Wistar Rats | 10 g/kg Diethylene Glycol | 48 hours | ~20 | ~160 | |

| Serum Creatinine (mg/dL) | Wistar Rats | 10 g/kg Diethylene Glycol | 48 hours | ~0.5 | ~4.5 |

Data are presented as mean ± SEM or as approximate values derived from graphical representations.

Table 2: Oxidative Stress Markers in Renal Tissue

| Parameter | Animal Model | Treatment | Duration | Control Group | Oxalate-Treated Group | Reference(s) |

| MDA (nmol/mg protein) | Wistar Rats | 1% Ethylene Glycol | 4 weeks | ~1.5 | ~3.5 | |

| SOD (U/mg protein) | Wistar Rats | 1% Ethylene Glycol | 4 weeks | ~12 | ~6 | |

| GSH (µg/mg protein) | Wistar Rats | 1% Ethylene Glycol | 4 weeks | ~8 | ~4 | |

| 4-HNE (positive pixel intensity/µm²) | Human (EG intoxication) | Ethylene Glycol | Acute | 3.18 | 44.40 |

Data are presented as approximate values derived from graphical representations.

Table 3: Markers of Renal Fibrosis

| Parameter | Animal Model | Treatment | Duration | Control Group | Oxalate-Treated Group | Reference(s) |

| Sirius Red (% fibrotic area) | Mice (UUO model) | Unilateral Ureteral Obstruction | 7 days | ~1% | ~15-20% | |

| α-SMA expression (relative) | Neonatal Rats (Hydronephrosis) | Ureteral Obstruction | - | Low | Significantly Increased | |

| Collagen I expression (relative) | C57BL/6 Mice | High-Oxalate Diet | 21 days | Low | Significantly Increased |

Quantitative data for fibrosis markers are often presented as scores or relative changes. The data here reflects the typical magnitude of change observed.

Table 4: Apoptosis in Renal Tissue

| Parameter | Animal Model / Cell Line | Treatment | Duration | Control Group (% positive cells) | Oxalate-Treated Group (% positive cells) | Reference(s) |

| TUNEL-positive nuclei (%) | HK-2 Cells | Oxalate | - | 2.5 ± 0.9 | 18 ± 2.3 | |

| TUNEL-positive area (%) | Mice (AKI model) | Ischemia-Reperfusion | 3 days | ~2% | ~10% |

Data are presented as mean ± SEM or as approximate values derived from graphical representations.

Table 5: Gene and Protein Expression Changes

| Molecule | Marker Type | Model | Change with Oxalate | Reference(s) |

| NLRP3 | Protein/mRNA | HK-2 cells, Mice | Increased | |

| Caspase-1 (cleaved) | Protein | HK-2 cells, Mice | Increased | |

| IL-1β (mature) | Protein/mRNA | HK-2 cells, Mice | Increased | |

| TGF-β1 | mRNA | Neonatal Rats | Increased | |

| α-SMA | Protein/mRNA | Neonatal Rats, PSCs | Increased | |

| E-cadherin | Protein/mRNA | Neonatal Rats | Decreased | |

| Collagen I | Protein/mRNA | PSCs, Mice | Increased |

Key Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental processes is crucial for understanding oxalate nephropathy. The following diagrams were generated using Graphviz (DOT language) to illustrate key signaling pathways and a general experimental workflow.

References

- 1. Early post-transplant recurrence of oxalate nephropathy in a patient with primary hyperoxaluria type 1, despite pretransplant lumasiran therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Oxalate-induced apoptosis through ERS-ROS–NF-κB signalling pathway in renal tubular epithelial cell - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Oxalate in the Pathogenesis of Calcium Oxalate Kidney Stones: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium oxalate (CaOx) kidney stones represent the most prevalent form of nephrolithiasis, with their incidence and recurrence posing a significant healthcare burden.[1][2] The formation of these stones is a multifactorial process, yet the role of oxalate is increasingly recognized as a critical determinant. More than 80% of kidney stones are composed of calcium oxalate.[1][2] This technical guide provides a comprehensive overview of the intricate mechanisms by which oxalate contributes to CaOx stone formation, intended for researchers, scientists, and professionals in drug development. We delve into the molecular pathways of oxalate-induced renal cell injury, the inflammatory responses, and the physicochemical drivers of crystal nucleation and aggregation. This document summarizes key quantitative data, details essential experimental protocols, and visualizes complex biological and experimental processes to facilitate a deeper understanding and spur the development of novel therapeutic interventions.

Introduction: The Oxalate Problem

The supersaturation of urine with calcium and oxalate is the fundamental driving force for the formation of CaOx stones.[1] While hypercalciuria is a significant risk factor, small changes in urinary oxalate concentration can have a more pronounced effect on the saturation state of calcium oxalate. Oxalate is a terminal metabolite in mammals and must be excreted, primarily by the kidneys. Its sources are both endogenous, from metabolic processes in the liver, and exogenous, from dietary intake. In healthy individuals, approximately half of urinary oxalate is derived from the diet and the other half from endogenous synthesis. This guide will explore how dysregulation in oxalate homeostasis and its subsequent interactions with renal epithelial cells initiate and propagate the cascade of events leading to stone formation.

Quantitative Insights into Oxalate's Role

A clear understanding of the quantitative aspects of oxalate in both physiological and pathological states is crucial for developing targeted therapies. The following tables summarize key data from various studies.

Table 1: Urinary Oxalate Excretion in Calcium Oxalate Stone Formers vs. Healthy Controls

| Population Studied | Urinary Oxalate (mg/day) - Stone Formers (Mean ± SD) | Urinary Oxalate (mg/day) - Healthy Controls (Mean ± SD) | Reference |

| Men | 39 (median) | - | |

| Older Women | 27 (median) | - | |

| Younger Women | 26 (median) | - | |

| Mixed Population | Higher in stone formers (specific values provided as median and IQR in source) | Lower in healthy controls (specific values provided as median and IQR in source) |

Note: Urinary oxalate excretion greater than 25 mg/day is considered a risk factor for stone formation, and levels above 40 mg/day may indicate primary or secondary hyperoxaluria.

Table 2: Effect of Oxalate Concentration on Renal Epithelial Cell Viability

| Cell Line | Oxalate Concentration | Exposure Time | Effect on Cell Viability | Reference |

| Human Renal Proximal Tubular Epithelial Cells | ≥ 175 µM | 4 hours | Membrane damage | |

| Human Renal Proximal Tubular Epithelial Cells | 88 µM | 72 hours | Small increase in cell number (mitogenic effect) | |

| LLC-PK1, cIMCD, HRC1 | 0.5 - 2.0 mM | 24 hours | Initial cell death and decrease in cell number | |

| LLC-PK1, cIMCD, HRC1 | 0.5 - 2.0 mM | 48-72 hours | Adaptation and cell growth | |

| MDCK I | Oxalate (unspecified concentration) | 3 days | 55% survival | |

| MDCK II | Oxalate (unspecified concentration) | 3 days | 51% survival |

Oxalate-Induced Renal Cell Injury and Signaling Pathways

Beyond its role in supersaturation, oxalate is a potent toxin to renal epithelial cells. The interaction between oxalate and these cells is a critical initiating event in stone formation. This interaction triggers a cascade of cellular responses, including oxidative stress, inflammation, and apoptosis or necrosis, which create a favorable environment for crystal nucleation, growth, and retention.

Oxidative Stress and Cellular Damage

Exposure of renal epithelial cells to high concentrations of oxalate leads to the generation of reactive oxygen species (ROS). This oxidative stress results in lipid peroxidation, damage to cellular membranes, and mitochondrial dysfunction, ultimately leading to cell death. The damaged cells and cellular debris can then act as nidi for crystal aggregation.

Caption: Oxalate-induced oxidative stress leading to renal cell injury.

Inflammatory Response: The Role of NF-κB and the NLRP3 Inflammasome

Oxalate and calcium oxalate crystals can activate inflammatory pathways in renal cells. One of the key pathways is the activation of the transcription factor nuclear factor-kappaB (NF-κB), which upregulates the expression of various pro-inflammatory cytokines and adhesion molecules.

Furthermore, recent evidence has highlighted the crucial role of the NLRP3 (NOD-like receptor family, pyrin domain containing 3) inflammasome in mediating oxalate-induced renal inflammation. The NLRP3 inflammasome is a multiprotein complex that, upon activation by stimuli such as crystals and ROS, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18, leading to a pro-inflammatory form of cell death called pyroptosis.

Caption: Oxalate-induced inflammatory signaling via NF-κB and the NLRP3 inflammasome.

Key Experimental Protocols

Reproducible and standardized experimental models are fundamental to advancing our understanding of CaOx stone disease and for the preclinical evaluation of new therapies.

Induction of Hyperoxaluria in Rodent Models

Animal models are essential for studying the pathophysiology of hyperoxaluria and for testing the efficacy of potential treatments.

-

Ethylene Glycol (EG)-Induced Hyperoxaluria in Rats:

-

Objective: To induce chronic hyperoxaluria and CaOx crystal deposition.

-

Animals: Male Sprague-Dawley rats.

-

Procedure:

-

Administer 0.75% (v/v) ethylene glycol in the drinking water for a period of 4 to 8 weeks. The solution should be freshly prepared daily.

-

House rats in metabolic cages for 24-hour urine collection at specified time points (e.g., weekly).

-

Monitor for signs of metabolic acidosis, although at this concentration, it is not typically observed.

-

At the end of the study, collect blood and harvest kidneys for analysis.

-

-

Analysis: Measure urinary oxalate, calcium, and creatinine. Analyze kidney tissue for crystal deposition (e.g., by Pizzolato staining) and markers of injury.

-

-

High-Oxalate Diet-Induced Hyperoxaluria in Mice:

-

Objective: To induce hyperoxaluria through dietary manipulation.

-

Animals: C57BL/6 mice.

-

Procedure:

-

Acclimatize mice to individual housing in metabolic cages for at least 3 days.

-

Provide a specially formulated high-oxalate diet. A common formulation is a calcium-free diet supplemented with 1.5% sodium oxalate.

-

A control group should receive a calcium-free diet without added oxalate.

-

The study duration is typically 2 to 3 weeks.

-

Collect 24-hour urine samples at baseline and at the end of the study.

-

-

Analysis: Analyze urine for oxalate and creatinine levels. Harvest kidneys for histological examination of crystal deposits.

-

Caption: Experimental workflow for inducing hyperoxaluria in rodent models.

Measurement of Urinary Oxalate

Accurate quantification of urinary oxalate is critical for both clinical diagnostics and preclinical research.

-

Enzymatic Assay with Oxalate Oxidase:

-

Principle: Oxalate is oxidized by oxalate oxidase to carbon dioxide and hydrogen peroxide (H₂O₂). The H₂O₂ is then measured in a coupled reaction, often involving horseradish peroxidase and a chromogen, leading to a color change that is proportional to the oxalate concentration.

-

Procedure (General Outline):

-

Sample Preparation: Urine samples may require pretreatment to remove interfering substances like ascorbic acid. This can involve the use of activated carbon or other specific reagents provided in commercial kits.

-

Reaction: Mix the prepared urine sample with a working reagent containing oxalate oxidase and the components of the colorimetric detection system.

-

Incubation: Incubate for a specified time (e.g., 5-10 minutes) at room temperature.

-

Measurement: Read the absorbance at the appropriate wavelength (e.g., 590 nm) using a spectrophotometer.

-

Quantification: Determine the oxalate concentration by comparing the sample's absorbance to a standard curve generated with known oxalate concentrations.

-

-

Cell-Crystal Adhesion Assay

This in vitro assay is used to investigate the attachment of CaOx crystals to renal epithelial cells, a key event in stone retention.

-

Protocol using Madin-Darby Canine Kidney (MDCK) Cells:

-

Objective: To quantify the adhesion of CaOx monohydrate (COM) crystals to a monolayer of renal epithelial cells.

-

Materials:

-

MDCK cells

-

Culture plates (e.g., 24-well or 96-well)

-

Calcium oxalate monohydrate (COM) crystals (e.g., ³H-labeled or unlabeled)

-

Culture medium

-

Phosphate-buffered saline (PBS)

-

-

Procedure:

-

Seed MDCK cells in culture plates and grow to confluence.

-

Prepare a suspension of COM crystals in a suitable buffer or medium.

-

(Optional: Pre-treatment) Incubate the cell monolayer with test compounds (potential inhibitors or promoters of adhesion) for a specified duration.

-

Add the COM crystal suspension to the cell monolayers and incubate (e.g., for 30 minutes at 37°C).

-

Wash the monolayers vigorously with PBS to remove non-adherent crystals.

-

Quantification:

-

If using radiolabeled crystals, lyse the cells and measure radioactivity using a scintillation counter.

-

If using unlabeled crystals, lyse the cells and measure the dissolved oxalate, or directly count the adherent crystals under a microscope.

-

-

-

Assessment of NF-κB and NLRP3 Inflammasome Activation

-